Cas no 62874-34-4 (1-ethyl-1H-benzimidazol-5-amine hydrochloride)

1-ethyl-1H-benzimidazol-5-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-Ethyl-1H-benzo[d]imidazol-5-amine
- 1-Ethyl-1H-benzoimidazol-5-ylamine
- 1H-Benzimidazol-5-amine, 1-ethyl-
- 1-ethyl-1H-benzimidazol-5-amine
- 1-Ethyl-1H-benzimidazol-5-amine hydrochloride
- 1-ethylbenzimidazole-5-ylamine
- AC1LTFQV
- CTK6F0381
- SBB005693
- 1H-Benzimidazol-5-amine,1-ethyl-(9CI)
- SCHEMBL15532209
- ALBB-023910
- AKOS000104844
- STK734609
- 5-amino-1-ethylbenzimidazole
- 1-Ethyl-1H-benzimidazol-5-ylamine, AldrichCPR
- AS-38947
- 62874-34-4
- 1H-benzimidazol-5-amine, 1-ethyl-, hydrochloride
- 1-ethylbenzimidazol-5-amine
- DTXSID50363652
- 1H-Benzoimidazole, 5-amino-1-ethyl-
- 1-ethyl-1H-benzimidazol-5-amine hydrochloride
-
- MDL: MFCD05856573
- インチ: InChI=1S/C9H11N3/c1-2-12-6-11-8-5-7(10)3-4-9(8)12/h3-6H,2,10H2,1H3
- InChIKey: JVESLFWSVWNBQV-UHFFFAOYSA-N
- SMILES: CCN1C=NC2=C1C=CC(=C2)N
計算された属性
- 精确分子量: 161.09543
- 同位素质量: 161.095297364g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 160
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- XLogP3: 1.1
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: NA
- Boiling Point: 352.3±34.0 °C at 760 mmHg
- PSA: 43.84
- じょうきあつ: 0.0±0.8 mmHg at 25°C
1-ethyl-1H-benzimidazol-5-amine hydrochloride Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- HazardClass:IRRITANT
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-ethyl-1H-benzimidazol-5-amine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E903068-100mg |
1-ethyl-1H-benzimidazol-5-amine hydrochloride |
62874-34-4 | 100mg |
$ 160.00 | 2022-06-05 | ||
TRC | E903068-10mg |
1-ethyl-1H-benzimidazol-5-amine hydrochloride |
62874-34-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
Fluorochem | 060066-1g |
1-Ethyl-1H-benzoimidazol-5-ylamine |
62874-34-4 | 95% | 1g |
£511.00 | 2022-03-01 | |
A2B Chem LLC | AG70976-1g |
1-Ethyl-1h-benzimidazol-5-amine hydrochloride |
62874-34-4 | >95% | 1g |
$648.00 | 2024-04-19 | |
Chemenu | CM275436-5g |
1-Ethyl-1H-benzo[d]imidazol-5-amine |
62874-34-4 | 95% | 5g |
$825 | 2021-06-17 | |
TRC | E903068-50mg |
1-ethyl-1H-benzimidazol-5-amine hydrochloride |
62874-34-4 | 50mg |
$ 115.00 | 2022-06-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020520-500mg |
1-Ethyl-1H-benzoimidazol-5-ylamine |
62874-34-4 | 500mg |
2762CNY | 2021-05-07 | ||
A2B Chem LLC | AG70976-10g |
1-Ethyl-1h-benzimidazol-5-amine hydrochloride |
62874-34-4 | >95% | 10g |
$1828.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739459-1g |
1-Ethyl-1h-benzo[d]imidazol-5-amine |
62874-34-4 | 98% | 1g |
¥2812.00 | 2024-05-06 | |
A2B Chem LLC | AG70976-25g |
1-Ethyl-1h-benzimidazol-5-amine hydrochloride |
62874-34-4 | >95% | 25g |
$3078.00 | 2024-04-19 |
1-ethyl-1H-benzimidazol-5-amine hydrochloride 関連文献
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
1-ethyl-1H-benzimidazol-5-amine hydrochlorideに関する追加情報
1-Ethyl-1H-Benzimidazol-5-Amine Hydrochloride: A Comprehensive Overview
1-Ethyl-1H-benzimidazol-5-amine hydrochloride (CAS No: 62874-34-4) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, also referred to as benzimidazole derivative, has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a benzimidazole ring system with an ethyl group attached at the 1-position and an amino group at the 5-position, which contributes to its versatile reactivity and biological activity.
The synthesis of 1-ethyl-1H-benzimidazol-5-amine hydrochloride involves a series of well-established organic reactions, including nucleophilic substitution and cyclization processes. Recent advancements in synthetic methodologies have enabled researchers to optimize the production of this compound, ensuring higher yields and better purity. The use of microwave-assisted synthesis has been particularly beneficial, reducing reaction times while maintaining product quality.
One of the most notable aspects of benzimidazole derivatives is their ability to act as scaffolds in drug design. The benzimidazole ring system is known for its stability and ability to form hydrogen bonds, making it an ideal structure for incorporating various functional groups. In the case of 1-ethyl-1H-benzimidazol-5-amine hydrochloride, the amino group at the 5-position plays a crucial role in its biological activity, particularly in interactions with target proteins.
Recent studies have highlighted the potential of benzimidazole derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate key enzymes involved in these conditions has been extensively investigated. For instance, research published in *Nature Communications* demonstrated that benzimidazole derivatives can inhibit acetylcholinesterase, an enzyme associated with cognitive decline in Alzheimer's disease.
In addition to its pharmacological applications, 1-Ethyl-1H-benzimidazol-5-Amine Hydrochloride has also found use in materials science. Its ability to form stable complexes with metal ions has led to its exploration as a ligand in coordination chemistry. This property opens up new possibilities for its application in catalysis and sensor technology.
The compound's solubility properties are another area of active research. Understanding the solubility behavior of benzimidazole derivatives is critical for their formulation into drug delivery systems. Recent studies have employed computational methods to predict solubility trends, providing valuable insights into optimizing drug formulations.
Despite its promising applications, the development of benzimidazole derivatives into clinically approved drugs faces several challenges. One major hurdle is achieving selectivity for specific targets while minimizing off-target effects. Researchers are actively exploring strategies such as structure-based drug design and high-throughput screening to address these challenges.
In conclusion, 1-Ethyl-1H-benzimidazol-5-Amine Hydrochloride (CAS No: 62874-34-) stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties, coupled with ongoing advancements in synthetic and computational techniques, continue to drive innovation in both academic and industrial settings.
62874-34-4 (1-ethyl-1H-benzimidazol-5-amine hydrochloride) Related Products
- 2034530-16-8(3-(5-chloropyrimidin-2-yl)oxy-N-(4-methoxyphenyl)piperidine-1-carboxamide)
- 2228514-42-7(2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)cyclopropane-1-carboxylic acid)
- 1806036-37-2(2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine)
- 142963-69-7(Acyclovir L-Leucinate)
- 878715-87-8(N-(4-methoxyphenyl)-2-(4-methylphenoxy)methylfuran-3-carboxamide)
- 298213-31-7(<br>1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo[4,5]-furo[3,2-c]pyridin-8-ylamine maleate / fumarate)
- 2679812-12-3((1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo3.2.1octane-5-carboxylic acid)
- 30462-35-2(Theaflavin 3,3'-digallate)
- 2228557-05-7(4-(1-aminocyclopropyl)methyl-2-nitrophenol)
- 1795089-76-7(4-[1-(5-chloro-2-methylphenyl)sulfonylazetidin-3-yl]oxy-6-methylpyran-2-one)




